![molecular formula C16H23NO2S B5666820 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinol](/img/structure/B5666820.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic systems often involves multicomponent condensations. For example, a synthesis involving cyanothioacetamide, 4-fluoro-2-methylbenzaldehyde, methyl 4-methyl-3-oxopentanoate, and 3-(2-bromoacetyl)-2H-chromen-2-one has led to the creation of new heterocyclic systems, demonstrating the potential pathways for synthesizing complex molecules like the one (Dyachenko et al., 2020).
Molecular Structure Analysis
Molecular and crystal structure analyses often rely on X-ray diffraction. Such studies provide insights into the arrangement of atoms within a molecule and its three-dimensional shape, which is crucial for understanding the compound's reactivity and properties (Acar et al., 2017).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related studies on thienopyridines and pyrrolidines, where reactions such as tautomerism, cycloadditions, and intramolecular cyclizations play significant roles. For instance, cycloaddition reactions are pivotal in the synthesis of substituted pyrroles, demonstrating the compound's potential versatility in chemical transformations (Misra et al., 2007).
properties
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-12-9-17(11-16(12,19)14-3-2-4-14)15(18)6-5-13-7-8-20-10-13/h7-8,10,12,14,19H,2-6,9,11H2,1H3/t12-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUHKQZIARQOEW-WBMJQRKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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